molecular formula C10H10N2O B097033 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-28-0

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B097033
CAS No.: 16867-28-0
M. Wt: 174.2 g/mol
InChI Key: UPQKNTNJVQSGIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-aminopyridine with β-diketones under acidic conditions. One common method includes the reaction of 2-aminopyridine with acetylacetone in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures .

Industrial Production Methods: The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Properties

IUPAC Name

2,6-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-10(13)12-8(2)4-3-5-9(12)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQKNTNJVQSGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344857
Record name 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-28-0
Record name 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Customer
Q & A

Q1: How does phenobarbital and 3-methylcholanthrene treatment differentially affect the metabolism of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one in rat liver?

A: The research paper by [] investigates the metabolism of 3-ethyl-2,6-dimethyl-4H-pyrido(1,2-alpha)pyrimidin-4-one (a derivative of this compound) in rat liver. It demonstrates that pretreatment with phenobarbital (PB) and 3-methylcholanthrene (MC), both known inducers of specific cytochrome P450 enzymes, leads to distinct metabolic profiles.

  • Phenobarbital: Significantly enhances ring hydroxylation, making it the predominant metabolic pathway. This suggests the involvement of a specific cytochrome P450 enzyme induced by PB. []

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